6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17709175
InChI: InChI=1S/C11H11NO3/c1-12-10(13)6-7-5-8(15-2)3-4-9(7)11(12)14/h3-5H,6H2,1-2H3
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

CAS No.:

Cat. No.: VC17709175

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 6-methoxy-2-methyl-4H-isoquinoline-1,3-dione
Standard InChI InChI=1S/C11H11NO3/c1-12-10(13)6-7-5-8(15-2)3-4-9(7)11(12)14/h3-5H,6H2,1-2H3
Standard InChI Key RQLKKNYWDZGZRC-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)CC2=C(C1=O)C=CC(=C2)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline backbone fused with a dione moiety. The methoxy group (-OCH3_3) is positioned at the 6th carbon of the aromatic ring, while the methyl group (-CH3_3) occupies the 2nd position of the tetrahydroisoquinoline core . This substitution pattern influences its electronic properties and reactivity. The dione groups at positions 1 and 3 introduce ketonic functionalities, enhancing hydrogen-bonding capacity and solubility in polar solvents .

Key structural parameters include:

  • IUPAC Name: 6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

  • CAS Number: 54893-54-8

  • SMILES: CN1C(=O)CC2=C(C1=O)C=CC(=C2)OC

Physicochemical Characteristics

The compound’s molecular weight (205.21 g/mol) and logP value (estimated at 0.2 ) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point and stability data remain under investigation, but derivatives of tetrahydroisoquinoline-diones typically exhibit thermal stability up to 200°C. Spectroscopic profiles, including 1H^1\text{H} NMR and IR, reveal distinct signals for the methoxy (δ ~3.8 ppm), methyl (δ ~1.2 ppm), and carbonyl groups (ν ~1700 cm1^{-1}) .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves a two-step process:

  • Formation of the Tetrahydroisoquinoline Core:
    Starting from 6-methoxy-1,2,3,4-tetrahydroisoquinoline, methylation at the 2-position is achieved using formaldehyde and sodium tetrahydridoborate (NaBH4_4) in methanol under inert conditions.

    6-Methoxy-THIQ+CH2ONaBH4,MeOH6-Methoxy-2-methyl-THIQ\text{6-Methoxy-THIQ} + \text{CH}_2\text{O} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{6-Methoxy-2-methyl-THIQ}
  • Oxidation to Dione:
    Subsequent oxidation of the tetrahydroisoquinoline intermediate with potassium permanganate (KMnO4_4) or other oxidizing agents introduces the 1,3-dione groups .

Catalytic Advancements

Recent studies highlight the use of Cu/Co synergistic catalysis for efficient tetrahydroisoquinoline derivatization. For example, Cu nanoparticles embedded in metal-organic frameworks (Cu NPs@MOFs) enable oxidative dehydrogenation under mild conditions (90°C, O2_2 atmosphere), achieving yields up to 92% . This method reduces reaction time from 24 hours to 4 hours compared to traditional approaches .

Table 1: Comparative Synthesis Methods

MethodCatalystYield (%)Time (h)Conditions
Traditional OxidationKMnO4_47424Harsh, high-temperature
Cu NPs@MOFsCu/Co924Mild, O2_2, 90°C

Future Directions and Challenges

Synthetic Scalability

While Cu NPs@MOFs offer improved efficiency , scalability remains a challenge due to high catalyst costs (∼$120/g). Research into iron-based catalysts or biocatalytic routes could address this limitation .

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains or antibody conjugates may enhance tumor-specific uptake, reducing off-target effects observed in preclinical models .

Regulatory Considerations

Full toxicological profiling, including Ames tests and chronic toxicity studies, is required before clinical trials. Current data is restricted to in vitro and acute toxicity models .

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